molecular formula C17H15N3O4 B4393682 Methyl 2-amino-1',2'-dimethyl-5'-oxospiro[indeno[2,1-d][1,3]oxazole-4,4'-pyrrole]-3'-carboxylate

Methyl 2-amino-1',2'-dimethyl-5'-oxospiro[indeno[2,1-d][1,3]oxazole-4,4'-pyrrole]-3'-carboxylate

Cat. No.: B4393682
M. Wt: 325.32 g/mol
InChI Key: GCABDUPPRYGJKB-UHFFFAOYSA-N
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Description

Methyl 2-amino-1’,5’-dimethyl-2’-oxo-1’,2’-dihydrospiro[indeno[2,1-d][1,3]oxazole-4,3’-pyrrole]-4’-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of fused rings, which includes an indeno-oxazole and a pyrrole moiety. Such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-1’,5’-dimethyl-2’-oxo-1’,2’-dihydrospiro[indeno[2,1-d][1,3]oxazole-4,3’-pyrrole]-4’-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the indeno-oxazole core, which can be synthesized from 2-aminophenol and substituted aryl aldehydes using a Cu2O catalyst in dimethyl sulfoxide (DMSO) at room temperature . The pyrrole moiety can be introduced through a cyclization reaction involving appropriate precursors under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1’,5’-dimethyl-2’-oxo-1’,2’-dihydrospiro[indeno[2,1-d][1,3]oxazole-4,3’-pyrrole]-4’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activities could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which methyl 2-amino-1’,5’-dimethyl-2’-oxo-1’,2’-dihydrospiro[indeno[2,1-d][1,3]oxazole-4,3’-pyrrole]-4’-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would need to be identified through experimental studies, such as binding assays or molecular docking simulations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets methyl 2-amino-1’,5’-dimethyl-2’-oxo-1’,2’-dihydrospiro[indeno[2,1-d][1,3]oxazole-4,3’-pyrrole]-4’-carboxylate apart is its spirocyclic structure, which can confer unique steric and electronic properties. This makes it a valuable scaffold for the development of new molecules with specific biological activities.

Properties

IUPAC Name

methyl 2-amino-1',2'-dimethyl-5'-oxospiro[indeno[2,1-d][1,3]oxazole-4,4'-pyrrole]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-8-11(14(21)23-3)17(15(22)20(8)2)10-7-5-4-6-9(10)12-13(17)19-16(18)24-12/h4-7H,1-3H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCABDUPPRYGJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(C3=CC=CC=C3C4=C2N=C(O4)N)C(=O)N1C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-1',2'-dimethyl-5'-oxospiro[indeno[2,1-d][1,3]oxazole-4,4'-pyrrole]-3'-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-1',2'-dimethyl-5'-oxospiro[indeno[2,1-d][1,3]oxazole-4,4'-pyrrole]-3'-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-1',2'-dimethyl-5'-oxospiro[indeno[2,1-d][1,3]oxazole-4,4'-pyrrole]-3'-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-1',2'-dimethyl-5'-oxospiro[indeno[2,1-d][1,3]oxazole-4,4'-pyrrole]-3'-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-1',2'-dimethyl-5'-oxospiro[indeno[2,1-d][1,3]oxazole-4,4'-pyrrole]-3'-carboxylate
Reactant of Route 6
Methyl 2-amino-1',2'-dimethyl-5'-oxospiro[indeno[2,1-d][1,3]oxazole-4,4'-pyrrole]-3'-carboxylate

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